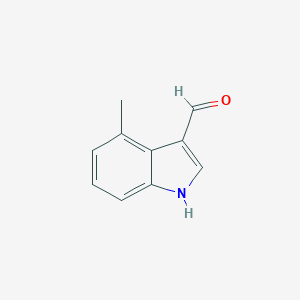

4-methyl-1H-indole-3-carbaldehyde

Overview

Description

4-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and cyclization reactions .

Chemical Reactions Analysis

4-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in multicomponent reactions, forming complex molecules with diverse functional groups . Major products formed from these reactions include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Scientific Research Applications

Pharmaceutical Development

4-Methyl-1H-indole-3-carbaldehyde serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives exhibit a range of biological activities, making them valuable in drug development.

Key Applications:

- Neurological Disorders: The compound is utilized in synthesizing drugs targeting conditions such as Alzheimer's and Parkinson's disease due to its ability to influence neurotransmitter systems .

- Antioxidant and Antimicrobial Activities: Research indicates that derivatives of this compound possess antioxidant properties, which can mitigate oxidative stress-related diseases. Additionally, they show antimicrobial activity effective against various pathogens.

Agrochemical Applications

The compound has been investigated for its role in developing agrochemicals, particularly as a more targeted approach to pest control compared to traditional methods.

Key Features:

- Pest Control Agents: Studies have shown that this compound can be modified to create effective insecticides with lower environmental impact .

Biochemical Research

In biochemical studies, this compound is used as a reagent in various assays to explore enzyme activities and metabolic pathways.

Case Studies:

- Enzyme Inhibition Studies: Researchers have utilized this compound to investigate its inhibitory effects on specific enzymes involved in metabolic disorders, providing insights into potential therapeutic targets .

Material Science

Recent research has explored the potential applications of this compound in material science, particularly in organic electronics and photonic devices.

Applications:

- Organic Electronics: The compound's electronic properties make it a candidate for developing organic semiconductors and photovoltaic materials .

Flavoring and Fragrance Industry

The unique aromatic properties of this compound make it useful in formulating flavoring agents and fragrances.

Applications:

- Consumer Products: It enhances the sensory profiles of various consumer products, contributing to the development of new flavors and scents .

Data Tables

| Application Area | Specific Use Cases | Biological Activity |

|---|---|---|

| Pharmaceutical | Drug synthesis for neurological disorders | Antioxidant, antimicrobial |

| Agrochemical | Development of targeted pest control agents | Pest management |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Material Science | Organic electronics and photonic devices | Electronic properties |

| Flavoring & Fragrance | Formulation of flavoring agents | Enhances sensory profiles |

Mechanism of Action

The mechanism of action of 4-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. These reactions often involve the formation of covalent bonds with target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

4-methyl-1H-indole-3-carbaldehyde is similar to other indole derivatives, such as 1-methylindole-3-carboxaldehyde and 5-methoxy-1-methyl-1H-indole-3-carbaldehyde . its unique structure and functional groups make it distinct in terms of its reactivity and applications. The presence of the methyl group at the 4-position of the indole ring enhances its chemical properties, making it a valuable compound for various synthetic and research purposes .

Biological Activity

4-Methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

Indole derivatives, including this compound, interact with various biological targets, including enzymes and receptors. These interactions can modulate signaling pathways critical for cellular function. For instance, this compound has been shown to influence the NF-κB signaling pathway, which is pivotal in regulating immune responses and cell survival .

Biochemical Pathways

The compound exhibits a range of biological activities such as:

- Anticancer : Indole derivatives are known to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .

- Anti-inflammatory : The compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial : Studies indicate that it possesses activity against various bacterial strains, making it a candidate for antibiotic development .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .

- Anti-inflammatory Effects : Research indicated that this compound significantly decreased the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Properties : In vitro assays showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-1H-indole-3-carbaldehyde, and what are their key reaction conditions?

- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction , where indole derivatives are formylated using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For 4-methyl substitution, directed C-H functionalization or pre-functionalized starting materials (e.g., 4-methylindole) are employed. Reaction conditions include anhydrous solvents (e.g., dichloromethane), controlled temperatures (0–25°C), and stoichiometric POCl₃ to activate DMF. Purification involves recrystallization in methanol or chromatography . Alternative routes may use iodination or alkylation strategies, though steric and electronic challenges require optimized bases (e.g., NaH) and methylating agents (e.g., methyl iodide) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify the aldehyde proton (δ ~10 ppm) and methyl group (δ ~2.3 ppm). Aromatic protons show distinct splitting patterns due to the indole ring’s electronic environment.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the planar indole core and confirms methyl/aldehyde positions. SHELX software refines hydrogen bonding and torsional angles .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. How can researchers optimize the yield and purity of this compound during synthesis?

- Methodological Answer :

- Reaction Optimization : Use excess POCl₃ (1.5–2 eq) for complete formylation. Control temperature to minimize side reactions (e.g., dimerization).

- Purification : Recrystallization in methanol removes polar impurities. Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .

- Analytical Validation : Compare melting points and spectral data with literature to confirm purity .

Advanced Research Questions

Q. How can conflicting data regarding the structural or spectral properties of this compound be resolved?

- Methodological Answer : Contradictions in XRD bond lengths or NMR shifts may arise from crystallization solvents or dynamic effects. Use multivariate analysis :

- High-Resolution Mass Spectrometry (HRMS) validates molecular formula.

- Density Functional Theory (DFT) : Computes optimized geometries and compares with experimental XRD data to resolve discrepancies.

- Cross-Validation : Replicate synthesis under standardized conditions and compare with independent datasets .

Q. What are the challenges in introducing functional groups at specific positions on the indole ring, and how do they apply to synthesizing this compound?

- Methodological Answer : The indole C-4 position is less reactive due to electron-rich C-3 (aldehyde) and steric hindrance. Strategies include:

- Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridine) to selectively methylate C-4.

- Protecting Groups : Temporarily block C-3 with tert-butyldimethylsilyl (TBS) to enable methylation at C-4, followed by deprotection .

Q. How does the methyl group at position 4 influence the electronic and steric properties of the indole ring, and what experimental approaches can elucidate these effects?

- Methodological Answer :

- Electron Impact : The methyl group donates electrons via hyperconjugation, altering the indole’s π-electron density. UV-Vis Spectroscopy tracks absorption shifts (~250–300 nm) .

- Steric Effects : XRD reveals torsional angles between the methyl group and adjacent substituents.

- Computational Studies : DFT calculations (e.g., Mulliken charges) quantify electronic perturbations .

Q. What are the potential biological applications of this compound, and how can its bioactivity be methodologically assessed?

- Methodological Answer : Indole derivatives exhibit antimicrobial, anticancer, and enzyme-modulating properties. Bioactivity assays include:

Properties

IUPAC Name |

4-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMKZTMGJSTKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376210 | |

| Record name | 4-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-48-6 | |

| Record name | 4-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.